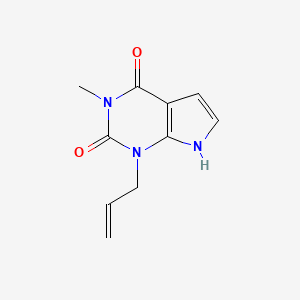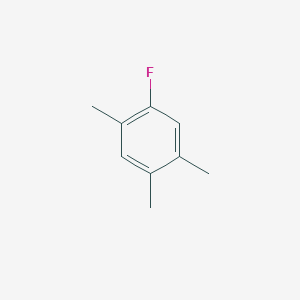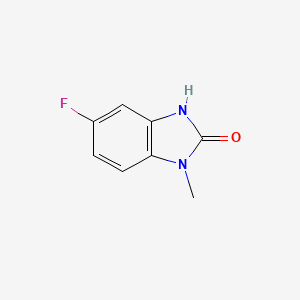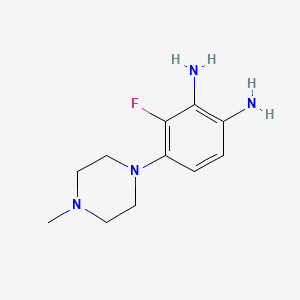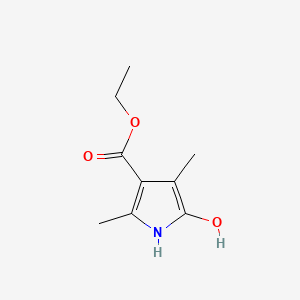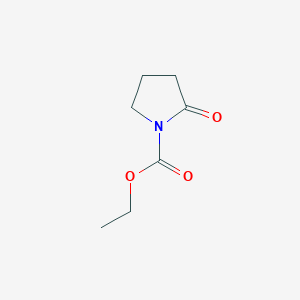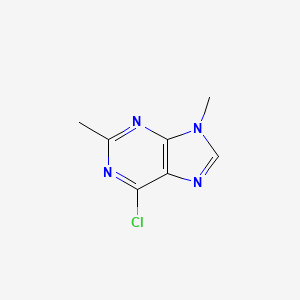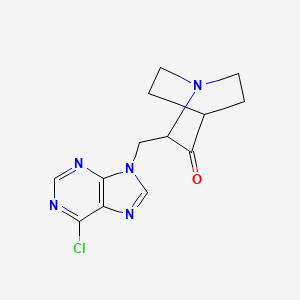
1-Hydroxy-4-nitroacridin-9(10H)-one
描述
1-Hydroxy-4-nitroacridin-9(10H)-one, also known as 1,4-HNA or 1-hydroxy-4-nitroacridone, is a synthetic compound that has been widely used in scientific research. It belongs to the class of acridone derivatives and has been studied for its potential applications in various fields, including medicine, biology, and chemistry.
作用机制
The mechanism of action of 1-Hydroxy-4-nitroacridin-9(10H)-one varies depending on its application. In cancer cells, it has been shown to induce apoptosis through the activation of caspase-3 and caspase-9, as well as the upregulation of Bax and downregulation of Bcl-2. In Alzheimer's disease, it has been proposed to inhibit the aggregation of amyloid-beta peptides, a hallmark of the disease.
Biochemical and physiological effects:
1-Hydroxy-4-nitroacridin-9(10H)-one has been shown to have a range of biochemical and physiological effects, depending on its concentration and application. In cancer cells, it can induce DNA damage and cell cycle arrest, as well as inhibit angiogenesis and metastasis. In Alzheimer's disease, it can reduce the levels of reactive oxygen species and prevent neuronal cell death.
实验室实验的优点和局限性
One of the main advantages of using 1-Hydroxy-4-nitroacridin-9(10H)-one in lab experiments is its versatility, as it can be used in a wide range of applications. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, its potential toxicity and limited solubility in aqueous solutions can be a limitation for some experiments.
未来方向
There are several future directions for the study of 1-Hydroxy-4-nitroacridin-9(10H)-one. In medicine, further research is needed to explore its potential as a therapeutic agent for cancer, Alzheimer's disease, and other conditions. In biology, it can be used as a tool for studying the interactions between proteins and nucleic acids, as well as for developing new imaging techniques. In chemistry, it can be used as a building block for the synthesis of new fluorescent probes and other compounds with potential applications in materials science and nanotechnology.
In conclusion, 1-Hydroxy-4-nitroacridin-9(10H)-one is a versatile and promising compound that has been extensively studied for its potential applications in medicine, biology, and chemistry. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and expand its applications in various fields.
科学研究应用
1-Hydroxy-4-nitroacridin-9(10H)-one has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In addition, it has shown promising results as an antifungal and antibacterial agent, as well as a potential therapeutic agent for Alzheimer's disease.
In biology, 1-Hydroxy-4-nitroacridin-9(10H)-one has been used as a fluorescent probe for DNA and RNA detection, as well as a tool for studying protein-DNA interactions. It has also been investigated for its potential use in photodynamic therapy, a treatment that uses light-activated compounds to destroy cancer cells.
In chemistry, 1-Hydroxy-4-nitroacridin-9(10H)-one has been used as a building block for the synthesis of other acridone derivatives, as well as a fluorescent probe for metal ions and pH sensing.
属性
IUPAC Name |
1-hydroxy-4-nitro-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4/c16-10-6-5-9(15(18)19)12-11(10)13(17)7-3-1-2-4-8(7)14-12/h1-6,16H,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZGFTBKNGFZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678808 | |
| Record name | 1-Hydroxy-4-nitroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-4-nitroacridin-9(10H)-one | |
CAS RN |
40385-46-4 | |
| Record name | 1-Hydroxy-4-nitroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3,7-Trimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B3351782.png)
